molecular formula C14H9BrN2O4S B595150 1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid CAS No. 1227268-63-4

1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid

Cat. No.: B595150
CAS No.: 1227268-63-4
M. Wt: 381.2
InChI Key: KWDJFTHSCPFIQQ-UHFFFAOYSA-N
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Description

1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, features a phenylsulphonyl group, a bromine atom, and a carboxylic acid group attached to an azaindole core, making it a unique and versatile molecule for various applications.

Scientific Research Applications

1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

Target of Action

The compound, also known as 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is a derivative of indole . Indole derivatives are known to exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . .

Mode of Action

Indole derivatives are known to interact with multiple receptors, contributing to their diverse biological activities . The sulfonamide analogs of indole, referred to as sulfa medicines, have been reported to exhibit strong antimicrobial actions .

Biochemical Pathways

The compound is likely involved in the shikimate pathway, which is responsible for the synthesis of aromatic compounds in plants and microorganisms . Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . The shikimate pathway consists of seven reaction steps, leading to the production of chorismic acid, a key branch-point compound .

Pharmacokinetics

The compound’s boronic acid moiety suggests potential involvement in suzuki-miyaura cross-coupling reactions , which could influence its bioavailability and metabolic stability.

Result of Action

Given its structural similarity to other indole derivatives, it may share some of their biological effects, such as antimicrobial and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, soil microbes can affect the degradation and transformation of organic compounds . .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds to understand their hazards .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid typically involves multiple steps, starting with the preparation of the azaindole core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the phenylsulphonyl group can be achieved through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position. Finally, the carboxylation step can be performed using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions, such as in Suzuki-Miyaura coupling reactions using palladium catalysts.

    Oxidation and Reduction Reactions: The phenylsulphonyl group can undergo oxidation or reduction, leading to different functional groups.

    Electrophilic Aromatic Substitution: The indole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted indole derivatives, while oxidation and reduction can lead to sulfone or sulfoxide derivatives.

Comparison with Similar Compounds

    1-(Phenylsulphonyl)-4-chloro-7-azaindole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-(Phenylsulphonyl)-7-azaindole-2-carboxylic acid: Lacks the halogen atom, leading to different reactivity and properties.

    1-(Phenylsulphonyl)-4-bromoindole-2-carboxylic acid: Similar structure but without the aza group, affecting its electronic properties and reactivity.

Uniqueness: 1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid is unique due to the combination of the phenylsulphonyl group, bromine atom, and carboxylic acid group on the azaindole core. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O4S/c15-11-6-7-16-13-10(11)8-12(14(18)19)17(13)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDJFTHSCPFIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155437
Record name 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-63-4
Record name 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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